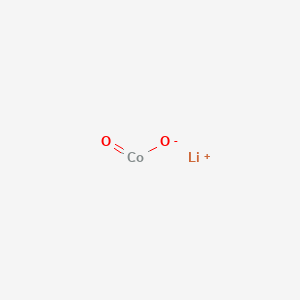
Bis(tri-o-tolylphosphine)palladium(II) Dichloride
Overview
Description
Bis(tri-o-tolylphosphine)palladium(II) Dichloride is a coordination complex with the molecular formula C42H42Cl2P2Pd. It is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings . This compound is known for its high stability and efficiency in catalyzing carbon-carbon and carbon-nitrogen bond formations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(tri-o-tolylphosphine)palladium(II) Dichloride can be synthesized by reacting palladium(II) chloride with tri-o-tolylphosphine in an inert atmosphere. The reaction typically involves dissolving palladium(II) chloride in a suitable solvent like dichloromethane, followed by the addition of tri-o-tolylphosphine . The mixture is then stirred at room temperature until the reaction is complete, yielding the desired product as a light yellow to orange powder .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Bis(tri-o-tolylphosphine)palladium(II) Dichloride primarily undergoes catalytic reactions, including:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Stille, and Sonogashira couplings.
Oxidative Additions: Where the palladium center inserts into a carbon-halogen bond.
Reductive Eliminations: Leading to the formation of new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are often biaryl compounds, conjugated polymers, and other complex organic molecules .
Scientific Research Applications
Bis(tri-o-tolylphosphine)palladium(II) Dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(tri-o-tolylphosphine)palladium(II) Dichloride involves the coordination of the palladium center with the phosphine ligands, which stabilizes the complex and enhances its catalytic activity . The palladium center undergoes oxidative addition with the substrate, followed by transmetalation and reductive elimination steps, leading to the formation of the desired product . The molecular targets and pathways involved are primarily related to the activation and formation of carbon-carbon and carbon-nitrogen bonds .
Comparison with Similar Compounds
Similar Compounds
Bis(triphenylphosphine)palladium(II) Dichloride: Another widely used palladium catalyst with similar applications but different ligand structures.
Dichlorobis(tri-o-tolylphosphine)palladium(II): A closely related compound with slight variations in ligand arrangement.
Uniqueness
Bis(tri-o-tolylphosphine)palladium(II) Dichloride is unique due to its high stability and efficiency in catalyzing a wide range of organic reactions. Its tri-o-tolylphosphine ligands provide steric hindrance, which enhances the selectivity and reactivity of the catalyst .
Properties
IUPAC Name |
palladium(2+);tris(2-methylphenyl)phosphane;dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H21P.2ClH.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYPIDNRISCWQY-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Cl-].[Cl-].[Pd+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42Cl2P2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432137 | |
| Record name | Bis(tri-o-tolylphosphine)palladium(II) Dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40691-33-6 | |
| Record name | Bis(tri-o-tolylphosphine)palladium(II) Dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(2R)-3-Hydroxy-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7801812.png)







